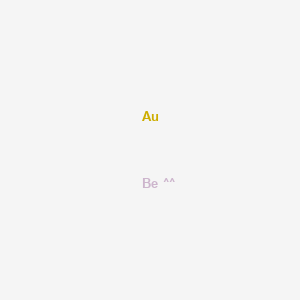

Beryllium--gold (1/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beryllium–gold (1/1) is a compound consisting of beryllium and gold in a 1:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Beryllium is a lightweight, brittle metal with a high melting point, while gold is a dense, malleable metal known for its conductivity and resistance to corrosion. The combination of these two metals results in a compound with distinct characteristics that can be leveraged for specialized applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of beryllium–gold (1/1) can be achieved through various synthetic routes. One common method involves the deposition of beryllium and gold onto a substrate using ion-beam sputtering deposition. This technique involves the alternation of deposition and partial sputtering of nanosized metal layers, resulting in thin films of beryllium and gold . Another method includes the chemical preparation of supported bimetallic catalysts, where beryllium and gold nanoparticles are deposited onto a support from an aqueous phase, followed by thermal or chemical reduction .

Industrial Production Methods: In industrial settings, the production of beryllium–gold (1/1) may involve large-scale synthesis techniques such as chemical vapor deposition or physical vapor deposition. These methods allow for the controlled deposition of beryllium and gold onto various substrates, resulting in high-purity and well-defined bimetallic films. The choice of method depends on the desired properties of the final product and the specific application requirements.

Analyse Des Réactions Chimiques

Types of Reactions: Beryllium–gold (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Beryllium, when exposed to air, forms a protective oxide layer (BeO) that prevents further oxidation . In the presence of acids, beryllium can dissolve, forming beryllium ions and hydrogen gas . Gold, on the other hand, is resistant to oxidation and corrosion but can participate in reduction reactions.

Common Reagents and Conditions: Common reagents used in the reactions of beryllium–gold (1/1) include acids such as hydrochloric acid, sulfuric acid, and nitric acid for beryllium dissolution . For reduction reactions, reducing agents such as hydrogen gas or chemical reductants can be employed. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of beryllium–gold (1/1) depend on the specific reaction conditions. For example, the oxidation of beryllium results in the formation of beryllium oxide (BeO), while the dissolution in acids produces beryllium ions (Be²⁺) and hydrogen gas (H₂) . Gold remains largely unreactive under similar conditions, maintaining its metallic state.

Applications De Recherche Scientifique

Beryllium–gold (1/1) has several scientific research applications due to its unique properties. In materials science, it is used to create thin films with enhanced electrical and optical characteristics . These films are employed in various electronic devices and sensors. In chemistry, beryllium–gold (1/1) serves as a catalyst in certain reactions, leveraging the catalytic properties of both metals . In the field of medicine, beryllium–gold (1/1) is explored for its potential use in diagnostic imaging and therapeutic applications due to its biocompatibility and unique interaction with biological tissues . Additionally, the compound finds applications in the aerospace industry, where its lightweight and high-strength properties are advantageous for structural components .

Mécanisme D'action

The mechanism of action of beryllium–gold (1/1) involves the interaction of beryllium and gold at the molecular level. Beryllium forms a protective oxide layer that enhances the compound’s stability, while gold contributes to its conductivity and resistance to corrosion . The combination of these properties results in a compound that can effectively participate in catalytic reactions, electronic applications, and biomedical uses. The molecular targets and pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms .

Comparaison Avec Des Composés Similaires

Beryllium–gold (1/1) can be compared with other bimetallic compounds such as beryllium–silver (1/1) and beryllium–platinum (1/1). While all these compounds share the presence of beryllium, the choice of the second metal significantly influences their properties and applications. For instance, beryllium–silver (1/1) may exhibit different catalytic properties compared to beryllium–gold (1/1) due to the distinct chemical behavior of silver . Similarly, beryllium–platinum (1/1) may offer enhanced stability and catalytic activity in certain reactions . The uniqueness of beryllium–gold (1/1) lies in its combination of lightweight, high-strength beryllium with the conductive and corrosion-resistant properties of gold, making it suitable for specialized applications in electronics, catalysis, and biomedicine .

Propriétés

Numéro CAS |

12044-69-8 |

|---|---|

Formule moléculaire |

AuBe |

Poids moléculaire |

205.97875 g/mol |

Nom IUPAC |

beryllium;gold |

InChI |

InChI=1S/Au.Be |

Clé InChI |

HOHAQBNFPZHTJB-UHFFFAOYSA-N |

SMILES canonique |

[Be].[Au] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)

![11H-Indolizino[8,7-b]indole](/img/structure/B14734890.png)